molecular formula C15H16N2O B5770994 3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide

3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B5770994
M. Wt: 240.30 g/mol
InChI Key: XKNOESIFMAXSMS-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methyl groups at the 3 and 5 positions, and a 4-methylpyridin-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-aminopyridine in the presence of a base, such as triethylamine, to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

    Reduction: 3,5-dimethyl-N-(4-methylpyridin-2-yl)aniline.

    Substitution: Halogenated derivatives of the benzamide.

Scientific Research Applications

3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-methylpyridin-2-yl)benzamide
  • 3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide
  • N-(4-methylpyridin-2-yl)benzamide

Uniqueness

3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methyl groups on the benzamide core, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

IUPAC Name

3,5-dimethyl-N-(4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-4-5-16-14(9-10)17-15(18)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNOESIFMAXSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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